

3-(2-Methoxy-benzyl)-piperidine chemical properties

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Compound of Interest

Compound Name: 3-(2-Methoxy-benzyl)-piperidine

Cat. No.: B1366186

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An In-depth Technical Guide to **3-(2-Methoxy-benzyl)-piperidine**: Properties, Synthesis, and Applications

Introduction

3-(2-Methoxy-benzyl)-piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 3-position with a 2-methoxybenzyl group.^[1] As a substituted piperidine, it belongs to a class of compounds of significant interest in medicinal chemistry and pharmaceutical development. The piperidine moiety is a ubiquitous scaffold found in numerous natural alkaloids and synthetic drugs, prized for its conformational properties and its ability to engage with biological targets.^[2] The addition of the 2-methoxybenzyl group provides specific steric and electronic features that make this molecule a valuable intermediate and building block for synthesizing more complex, pharmacologically active agents, particularly those targeting the central nervous system (CNS).^{[1][3][4]} This guide provides a detailed overview of its chemical properties, a representative synthesis protocol, its role in drug discovery, and essential safety information for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. **3-(2-Methoxy-benzyl)-piperidine** is unambiguously defined by its CAS Registry Number, molecular formula, and structural representations like SMILES and InChI strings.

Key Identifiers:

- Chemical Name: **3-(2-Methoxy-benzyl)-piperidine**
- Synonyms: 3-[(2-Methoxyphenyl)methyl]-piperidine[\[1\]](#)
- CAS Number: 420137-10-6[\[1\]](#)
- Molecular Formula: C₁₃H₁₉NO[\[1\]](#)
- SMILES: COC1=C(C=CC=C1)CC2CNCCCC2
- InChI: 1S/C13H19NO/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3

The physical properties of the compound dictate its behavior in experimental settings, influencing choices regarding solvents, reaction temperatures, and purification methods. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Properties of **3-(2-Methoxy-benzyl)-piperidine**

Property	Value	Source(s)
Molecular Weight	205.30 g/mol	[1]
Appearance	Solid	
Boiling Point	304.5°C at 760 mmHg	[1]
Density	1.002 g/cm ³	[1]
Flash Point	125.5°C	[1]
Refractive Index	1.519	[1]
Vapor Pressure	0.000872 mmHg at 25°C	[1]
Solubility	Data not available	[1]

Synthesis and Reactivity

As a key intermediate, the synthesis of **3-(2-Methoxy-benzyl)-piperidine** is a critical step in the development of more complex molecules. A common and effective method for synthesizing substituted piperidines is the catalytic hydrogenation of their corresponding pyridine precursors. This process reduces the aromatic pyridine ring to a saturated piperidine ring.

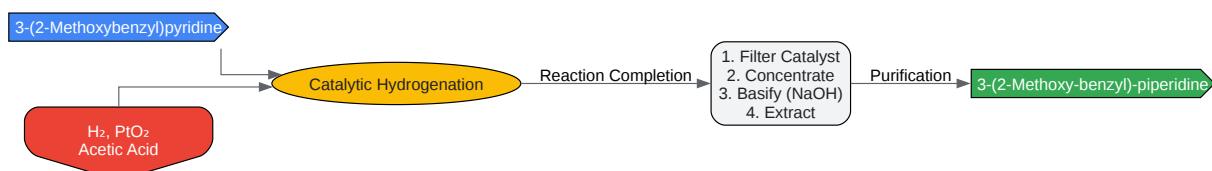
Representative Synthesis Protocol: Catalytic Hydrogenation

This protocol is based on a well-established method for the synthesis of analogous substituted piperidines.^[5] The choice of a platinum-based catalyst, such as platinum oxide (PtO_2), is standard for this type of aromatic ring reduction due to its high efficacy and reliability. Acetic acid is often used as the solvent as it can protonate the pyridine nitrogen, which facilitates the hydrogenation process.

Experimental Steps:

- **Reaction Setup:** In a suitable hydrogenation vessel, dissolve the starting material, 3-(2-methoxybenzyl)pyridine, in glacial acetic acid.
- **Catalyst Addition:** Add a catalytic amount of platinum oxide (PtO_2) to the solution. The catalyst loading is typically between 5-10% by weight relative to the starting material.
- **Hydrogenation:** Seal the vessel and connect it to a hydrogen source. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and agitate the mixture vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete (i.e., the starting material is fully consumed), carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
- **Catalyst Removal:** Remove the platinum catalyst by filtration through a pad of Celite or a similar filter aid.
- **Solvent Removal:** Concentrate the filtrate in vacuo to remove the acetic acid.

- Neutralization and Extraction: Dissolve the resulting residue in water and basify the solution with a strong base, such as sodium hydroxide (NaOH), to deprotonate the piperidine nitrogen. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The crude product can then be purified by vacuum distillation or chromatography to yield pure **3-(2-Methoxy-benzyl)-piperidine**.^[5]



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Caption: General workflow for the synthesis of **3-(2-Methoxy-benzyl)-piperidine**.

Pharmacological Significance and Applications

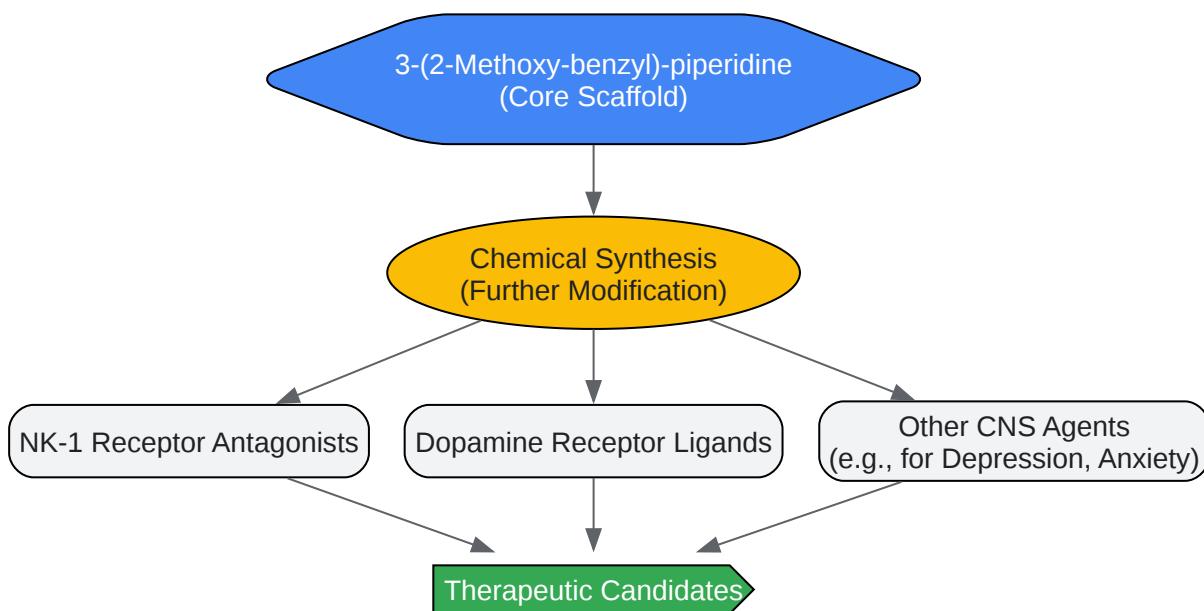
The true value of **3-(2-Methoxy-benzyl)-piperidine** lies in its application as a structural scaffold in drug discovery. The piperidine ring is a privileged structure that can adopt low-energy chair conformations, allowing its substituents to be precisely positioned to interact with biological targets.

Intermediate for CNS-Active Agents

This compound is widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders.^{[3][4]} Its structure is a component of molecules designed to modulate neurotransmitter systems, making it relevant for developing potential treatments for conditions like depression, anxiety, and other CNS-related ailments.^[3]

Scaffold for Receptor Antagonists

The 3-substituted piperidine framework, particularly with a methoxybenzyl group, is a known pharmacophore for high-affinity receptor antagonists. For instance, the closely related compound CP-99,994, which is (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor.^[6] Structural analyses have shown that the piperidine core and the methoxy-substituted benzyl group are critical for binding to key residues within the receptor.^[6] This highlights the importance of the **3-(2-Methoxy-benzyl)-piperidine** scaffold as a foundational element for designing ligands that can modulate receptor activity. Research on other piperidine-based structures has also demonstrated their potential as dopamine receptor antagonists, further underscoring the versatility of this chemical motif in CNS drug discovery.^[7]



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Caption: Role as a building block for developing therapeutic candidates.

Safety and Handling

As with any chemical reagent, proper handling of **3-(2-Methoxy-benzyl)-piperidine** is essential to ensure laboratory safety. The available safety data classifies it as an irritant.

Table 2: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Codes	H319: Causes serious eye irritation.	
Precautionary Codes	P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.	
Hazard Class	Irritant	[1]
Storage Class	11: Combustible Solids	

Handling Recommendations

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[\[8\]](#)[\[9\]](#)
- Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[\[10\]](#)[\[11\]](#)
- First Aid:

- Eyes: In case of contact, immediately rinse eyes cautiously with water for several minutes. [\[8\]](#) If irritation persists, seek immediate medical attention.
- Skin: Wash affected area thoroughly with soap and water.
- Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[\[9\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials and sources of ignition.

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